molecular formula C42H39O4P B101261 Tris[4-(1-phenylethyl)phenyl] phosphate CAS No. 16960-08-0

Tris[4-(1-phenylethyl)phenyl] phosphate

Cat. No. B101261
CAS RN: 16960-08-0
M. Wt: 638.7 g/mol
InChI Key: LVNYEUXPFPQSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris[4-(1-phenylethyl)phenyl] phosphate, also known as TPPP, is a flame retardant commonly used in various industries, including electronics, textiles, and construction. TPPP is a halogen-free alternative to traditional flame retardants, which are known to be harmful to the environment and human health.

Scientific Research Applications

Tris[4-(1-phenylethyl)phenyl] phosphate has been extensively studied for its flame-retardant properties and has been found to be effective in reducing the flammability of various materials, including plastics, textiles, and coatings. Tris[4-(1-phenylethyl)phenyl] phosphate has also been investigated for its potential use as a flame retardant in lithium-ion batteries, which are known to be prone to thermal runaway and fire hazards.

Mechanism of Action

Tris[4-(1-phenylethyl)phenyl] phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat, which react with the free radicals generated during combustion to form stable, non-flammable species. This mechanism effectively interrupts the chain reaction of combustion, preventing the spread of fire.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Tris[4-(1-phenylethyl)phenyl] phosphate. However, some studies have suggested that Tris[4-(1-phenylethyl)phenyl] phosphate may have endocrine-disrupting effects, affecting the reproductive and thyroid systems of animals. Further research is needed to fully understand the potential health risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure.

Advantages and Limitations for Lab Experiments

Tris[4-(1-phenylethyl)phenyl] phosphate has several advantages as a flame retardant for lab experiments, including its high thermal stability, low toxicity, and compatibility with various materials. However, Tris[4-(1-phenylethyl)phenyl] phosphate has some limitations, such as its relatively high cost compared to other flame retardants and its potential environmental and health risks.

Future Directions

There are several future directions for research on Tris[4-(1-phenylethyl)phenyl] phosphate and its applications. One area of interest is the development of more efficient synthesis methods for Tris[4-(1-phenylethyl)phenyl] phosphate, which could reduce its production costs. Another area of research is the investigation of the potential health and environmental risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure, which could inform regulations on its use. Finally, there is a need for research on the performance of Tris[4-(1-phenylethyl)phenyl] phosphate in real-world applications, such as in electronics and textiles, to determine its effectiveness and safety.

Synthesis Methods

Tris[4-(1-phenylethyl)phenyl] phosphate can be synthesized by a one-pot reaction between triphenyl phosphate and 1-phenylethyl bromide in the presence of a palladium catalyst. The reaction takes place in a solvent, such as dimethylformamide, at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain Tris[4-(1-phenylethyl)phenyl] phosphate with high purity.

properties

CAS RN

16960-08-0

Product Name

Tris[4-(1-phenylethyl)phenyl] phosphate

Molecular Formula

C42H39O4P

Molecular Weight

638.7 g/mol

IUPAC Name

tris[4-(1-phenylethyl)phenyl] phosphate

InChI

InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3

InChI Key

LVNYEUXPFPQSNE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6

Other CAS RN

16960-08-0

Origin of Product

United States

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